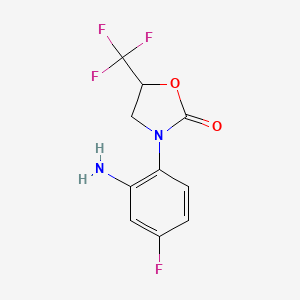

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Overview

Description

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, also known as 4-F-3-AO, is an important compound in the field of pharmaceutical and biochemical research. It has been the subject of numerous scientific studies and has been found to have a range of potential applications.

Scientific Research Applications

Novel Antimicrobial Agents

Oxazolidinones, including compounds like 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, are a novel chemical class of synthetic antimicrobial agents. They have shown unique mechanisms of protein synthesis inhibition and display bacteriostatic activity against many significant human pathogens. This includes tough-to-treat strains such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. These findings suggest a promising alternative to traditional antibiotics, especially for treating serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2012).

Fluoroalkylation in Aqueous Media

The compound belongs to a broader category of fluoroalkylated molecules, which are pivotal in developing new pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorinated functionalities on the physical, chemical, and biological properties of molecules have led to an increasing focus on fluoroalkylation reactions. Notably, the development of methods for the mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules in aqueous media marks a significant advance in green chemistry. This approach, which includes trifluoromethylation, difluoromethylation, and other conversions under environment-friendly conditions, highlights the compound's potential in creating safer and more sustainable chemical processes (Song et al., 2018).

Potential in Antitubercular Drug Design

Fluorinated substituents, like the trifluoromethyl group in 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, play a crucial role in antitubercular drug design. Their incorporation into antitubercular agents has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of these drugs, potentially improving their efficacy. This review emphasizes the strategic placement of fluorinated groups, including trifluoromethyl, to enhance the activity and pharmacokinetic properties of antitubercular compounds, offering insights into the design of more effective treatments for tuberculosis (Thomas, 1969).

properties

IUPAC Name |

3-(2-amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4N2O2/c11-5-1-2-7(6(15)3-5)16-4-8(10(12,13)14)18-9(16)17/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLUQUUYZAHQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=C(C=C(C=C2)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

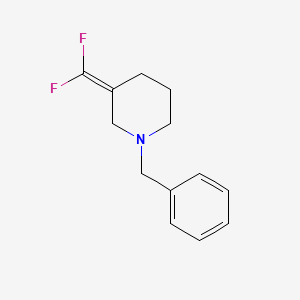

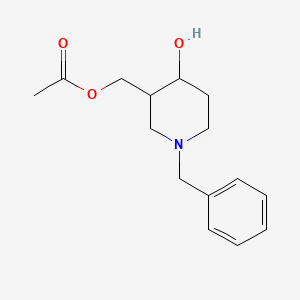

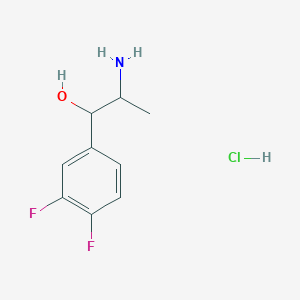

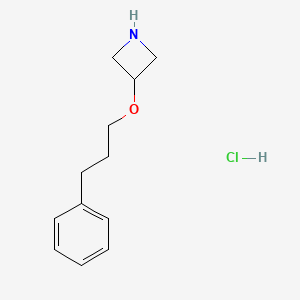

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)